molecular formula C17H14N2O2 B7541287 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid

2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid

Cat. No. B7541287
M. Wt: 278.30 g/mol
InChI Key: AZQGRXILBPDBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid, also known as DBIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an attractive target for researchers in a wide range of fields. In

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex is thought to interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. In addition, 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid has been shown to have a direct effect on certain enzymes, inhibiting their activity and leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, modulate the activity of ion channels, and alter the structure and function of proteins and nucleic acids. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid in lab experiments is its high selectivity for certain metal ions, which allows for the detection and quantification of these ions in biological samples. In addition, 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid is its potential toxicity, which can limit its use in certain biological systems.

Future Directions

There are many potential future directions for research involving 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid, which could be used to detect a wider range of metal ions. In addition, researchers may explore the use of 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid as a potential therapeutic agent, either alone or in combination with other drugs. Finally, further studies are needed to fully understand the mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid and its effects on biological systems.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid involves a multistep process that begins with the reaction of 2,3-dihydroindene with phthalic anhydride to form 2-(2,3-dihydro-1H-inden-5-yl)-1H-benzimidazole-5-carboxylic acid. This intermediate is then converted to 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid through a series of reactions involving the addition of various reagents, including trifluoroacetic acid and acetic anhydride. The final product is obtained through a purification process involving recrystallization.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid as a fluorescent probe for the detection of metal ions. 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid has been shown to be highly selective for certain metal ions, including copper and zinc, making it a valuable tool for researchers studying the role of these ions in biological systems. In addition, 2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)13-6-7-14-15(9-13)19-16(18-14)12-5-4-10-2-1-3-11(10)8-12/h4-9H,1-3H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQGRXILBPDBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-5-yl)-3H-benzimidazole-5-carboxylic acid

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